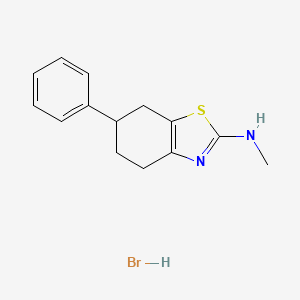

N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide” is a chemical compound with the molecular formula C14H17BrN2S . It is related to the compound “N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine”, which has the molecular formula C8H12N2S .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 325.27 . For the related compound “N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine”, it is a solid with a molecular weight of 168.26 .Scientific Research Applications

Fluorescent and Colorimetric pH Probes

N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide derivatives have been used to synthesize highly water-soluble fluorescent and colorimetric pH probes. These probes exhibit significant utility in monitoring acidic and alkaline solutions, featuring reversible color and fluorescence changes around neutral pH values. Their high stability, selectivity, and large Stokes shifts make them potential candidates for real-time intracellular pH imaging, leveraging the benzothiazole moiety for emissive properties and charged groups for solubility in water (Diana et al., 2020).

Antitumor Activities

Benzothiazole derivatives have displayed potent and selective antitumor activities against various cancer cell lines, including breast, ovarian, colon, and renal cells. The antitumor mechanism, though not fully elucidated, may involve novel pathways with drug uptake and biotransformation playing key roles in sensitive cell lines. Metabolic studies suggest N-acetylation and oxidation as significant transformations of these compounds, impacting their therapeutic efficacy (Chua et al., 1999).

Corrosion Inhibition

Studies on 2-phenyl-benzothiazole derivatives have shown impressive corrosion inhibition efficiency for mild steel in acidic environments. These compounds adhere to the metal surface, forming a protective layer that significantly reduces corrosion rates. This application is particularly relevant in industries where metal longevity and integrity are critical (Salarvand et al., 2017).

Antimicrobial Properties

Substituted bis-benzothiazole derivatives have been synthesized and evaluated for their antimicrobial efficacy against both gram-positive and gram-negative bacteria. These compounds, characterized by their structural modifications, have shown promising results in inhibiting the growth of pathogenic microorganisms, offering potential for new antibacterial therapies (Deohate et al., 2013).

Enhanced DNA Adduct Formation

In the context of cancer treatment, benzothiazole derivatives have been found to form DNA adducts in sensitive tumor cells both in vitro and in vivo. This mechanism contributes to their selective cytotoxicity against certain cancer cell types, underpinning the therapeutic potential of these compounds in oncology (Leong et al., 2003).

Mechanism of Action

Target of Action

The primary target of N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide is dopaminergic neurons in the brain, specifically in the substantia nigra . These neurons are responsible for the production of dopamine, a neurotransmitter that plays a crucial role in motor control and reward-driven behavior.

Mode of Action

The compound is lipophilic and can cross the blood-brain barrier . Once inside the brain, it is metabolized into a toxic cation by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . This toxic cation interferes with the function of dopaminergic neurons .

Pharmacokinetics

The compound’s lipophilic nature allows it to cross the blood-brain barrier and reach its target in the brain . The compound is metabolized by the enzyme MAO-B, and its toxicity can be mitigated by the administration of monoamine oxidase inhibitors (MAOIs) such as selegiline .

Result of Action

The result of the compound’s action is the destruction of dopaminergic neurons in the substantia nigra of the brain . This destruction leads to a decrease in the production of dopamine, causing symptoms similar to those of Parkinson’s disease .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of MAOIs can inhibit the metabolism of the compound to its toxic form, thereby minimizing its toxicity . Additionally, the compound’s lipophilic nature allows it to cross the blood-brain barrier, which can be influenced by factors such as the individual’s age, health status, and the presence of certain diseases .

Biochemical Analysis

Biochemical Properties

It is known that thiazole derivatives, to which this compound belongs, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide may interact with a variety of enzymes, proteins, and other biomolecules, although specific interactions have yet to be identified.

Cellular Effects

Based on the known activities of thiazole derivatives , it can be hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S.BrH/c1-15-14-16-12-8-7-11(9-13(12)17-14)10-5-3-2-4-6-10;/h2-6,11H,7-9H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCFBVGMFSJQIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)CC(CC2)C3=CC=CC=C3.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]methoxy}benzamide](/img/structure/B2756802.png)

![2-butyl-3-[(E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-phenylcyclopent-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; trifluoro[(trifluorometha](/img/structure/B2756803.png)

![2-[[4-Ethyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B2756804.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2756805.png)

![Methyl 3-({[2-(methoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2756811.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,3-dimethoxybenzoate](/img/structure/B2756821.png)